molecular formula C6H8FN3O2S B3054479 3-Fluoro-4-hydrazino-benzenesulfonamide CAS No. 606126-17-4

3-Fluoro-4-hydrazino-benzenesulfonamide

Cat. No.: B3054479
CAS No.: 606126-17-4
M. Wt: 205.21 g/mol
InChI Key: IDSRHQBHQWPDNY-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydrazino-benzenesulfonamide is an organic compound with the molecular formula C6H8FN3O2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a fluorine atom at the third position and a hydrazino group at the fourth position.

Scientific Research Applications

3-Fluoro-4-hydrazino-benzenesulfonamide has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for 3-Fluoro-4-hydrazino-benzenesulfonamide is not available, benzenesulfonamide derivatives have been studied for their inhibitory effect on carbonic anhydrase IX, which is overexpressed in many solid tumors . Selective inhibition of this enzyme can be a useful target for discovering novel antiproliferative agents .

Future Directions

The future directions for 3-Fluoro-4-hydrazino-benzenesulfonamide could involve further exploration of its potential inhibitory effects on enzymes like carbonic anhydrase IX . This could lead to the development of novel antiproliferative agents for the treatment of various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-hydrazino-benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-hydrazino-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a hydrazino group.

    4-Hydrazinobenzenesulfonamide: Lacks the fluorine substitution.

    3-Fluoro-4-hydrazinylbenzenesulfonamide: Another name for the same compound.

Uniqueness

3-Fluoro-4-hydrazino-benzenesulfonamide is unique due to the presence of both fluorine and hydrazino groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydrazino group allows for versatile chemical modifications .

Properties

IUPAC Name

3-fluoro-4-hydrazinylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3O2S/c7-5-3-4(13(9,11)12)1-2-6(5)10-8/h1-3,10H,8H2,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSRHQBHQWPDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448811
Record name 3-Fluoro-4-hydrazino-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606126-17-4
Record name 3-Fluoro-4-hydrazino-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500 mL round-bottomed flask fitted with a condenser and N2 inlet septum was placed a stir bar, 3,4-difluoro-benzenesulfonamide (10 g, 52 mmol), anhydrous hydrazine (10.56 mL, 336 mmol), and acetonitrile (180 mL). The mixture was refluxed for 6 h under N2. The solvent was then removed under vacuum and the residue was treated with H2O. The separated solid was filtered and washed with H2O to give the desired product. Exact mass calculated for C6H8FN3O2S 205.03, found 206.1 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.56 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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